2-bromo-N-heptylbenzamide
Description
2-Bromo-N-heptylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with a bromine atom at the 2-position and an amide group where the nitrogen is bonded to a heptyl chain. The molecular formula is C₁₄H₂₀BrNO, with a molecular weight of 298.22 g/mol. The bromine atom enhances electrophilic reactivity, while the heptyl chain contributes to lipophilicity, influencing solubility and membrane permeability. This structural configuration makes it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and material science.
Properties
CAS No. |
346695-66-7 |
|---|---|
Molecular Formula |
C14H20BrNO |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-bromo-N-heptylbenzamide |
InChI |
InChI=1S/C14H20BrNO/c1-2-3-4-5-8-11-16-14(17)12-9-6-7-10-13(12)15/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17) |
InChI Key |
PQGRPVAMACEQOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-heptylbenzamide typically involves the bromination of N-heptylbenzamide. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions . The general reaction scheme is as follows:
- Dissolve N-heptylbenzamide in CCl4.
- Add NBS and a catalytic amount of benzoyl peroxide.
- Reflux the mixture until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative solvents and reagents to optimize cost and safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-heptylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzamide derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-heptylbenzamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Oxidation: Benzamide derivatives with oxidized functional groups.
Reduction: N-heptylbenzamide.
Scientific Research Applications
2-Bromo-N-heptylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-N-heptylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the N-heptyl group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-bromo-N-heptylbenzamide with structurally related halogenated benzamides:
| Compound Name | Benzamide Substituents | N-Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 2-Br | Heptyl | 298.22 | Bromine, alkyl chain |
| 2-Bromo-N-(p-tolyl)benzamide | 2-Br | p-Tolyl (C₆H₄CH₃) | 274.15 | Bromine, methyl aromatic |
| 5-Bromo-2-hydroxy-N-methylbenzamide | 5-Br, 2-OH | Methyl | 230.06 | Bromine, hydroxyl, methyl |
| 2-Bromo-N-hydroxybenzamide | 2-Br | Hydroxylamine | 216.03 | Bromine, hydroxylamine |
| 2-Bromo-N-[4-bromo-2-(hydrazinecarbonyl)phenyl]benzamide | 2-Br, 4-Br | Hydrazinecarbonyl | 532.20 | Dual bromine, hydrazine group |
Reactivity and Physicochemical Properties
- Electrophilic Reactivity : Bromine at the 2-position (as in this compound) facilitates nucleophilic aromatic substitution (SₙAr) reactions, similar to 2-bromo-N-(p-tolyl)benzamide . However, electron-donating groups like the hydroxyl in 5-bromo-2-hydroxy-N-methylbenzamide reduce reactivity compared to purely brominated analogs .
- Lipophilicity : The heptyl chain in this compound increases logP (predicted ~3.5), enhancing membrane permeability compared to shorter-chain derivatives like N-methyl or hydroxylamine-substituted analogs .
- Solubility : Hydroxyl groups (e.g., 5-bromo-2-hydroxy-N-methylbenzamide ) improve aqueous solubility, whereas bulky hydrophobic substituents (e.g., heptyl, p-tolyl) favor organic solvents.
Unique Features of this compound
- Heptyl Chain Impact : The extended alkyl chain distinguishes it from shorter-chain derivatives, offering superior lipid bilayer penetration, making it valuable for drug delivery systems.
- Synthetic Versatility : Unlike rigid aromatic N-substituents (e.g., p-tolyl), the flexible heptyl group allows for modular functionalization in coupling reactions.
Biological Activity
2-Bromo-N-heptylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide backbone with a bromine atom at the 2-position and a heptyl group attached to the nitrogen atom. Its molecular formula is C15H20BrN, which contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the bromine atom enhances its electrophilicity, allowing it to participate in nucleophilic attacks on biomolecular targets. This can lead to modulation of enzyme activities or receptor signaling pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that halogenated benzamides can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects by modulating inflammatory pathways.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
-
Antimicrobial Studies : A study investigated the antimicrobial efficacy of various benzamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Compound Activity Against Gram-positive Bacteria Activity Against Gram-negative Bacteria This compound Inhibition Zone: 15 mm No significant activity Control (Standard Antibiotic) Inhibition Zone: 25 mm Inhibition Zone: 20 mm - Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of benzamide derivatives. The results indicated that this compound could reduce pro-inflammatory cytokine levels in vitro, highlighting its potential as an anti-inflammatory agent.
- Anticancer Activity : A case study examining the anticancer properties revealed that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis in these cells, with IC50 values indicating effective concentrations for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
